molecular formula C19H27N3O4S B567563 tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate CAS No. 1255574-63-0

tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate

Cat. No. B567563
M. Wt: 393.502
InChI Key: SDBVFNCPZQNJDB-UHFFFAOYSA-N
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Description

Tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate, also known as Tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate, is a useful research compound. Its molecular formula is C19H27N3O4S and its molecular weight is 393.502. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Properties

tert-Butyl 4-amino-1-benzyl-2,2-dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate is a compound that has attracted interest in the field of synthetic chemistry due to its unique structural features. It serves as a key intermediate in the synthesis of a wide range of biologically active molecules and complex natural products. Its structural complexity, which includes the spirocyclic framework and multiple functional groups, offers diverse reactivity patterns enabling the construction of complex molecular architectures. This compound has been utilized in the development of novel synthetic routes for heterocyclic compounds, demonstrating its versatility in organic synthesis. The presence of both tert-butyl and benzyl groups in its structure allows for selective transformations, making it a valuable building block for the synthesis of pharmacologically relevant molecules. Its application in the synthesis of N-heterocycles via sulfinimines showcases its utility in the stereoselective construction of chiral amines and their derivatives, which are prevalent in natural products and drugs (Philip, Radhika, Saranya, & Anilkumar, 2020).

Environmental and Material Science

In environmental science, similar compounds with tert-butyl groups have been studied for their occurrence, fate, and effects in various matrices. Although not directly related to tert-Butyl 4-amino-1-benzyl-2,2-dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate, research on synthetic phenolic antioxidants, which share structural motifs like tert-butyl groups, highlights the importance of understanding the environmental impact of synthetic chemicals. These studies focus on their persistence, bioaccumulation, and potential for causing oxidative stress in biological systems (Liu & Mabury, 2020). Such insights are crucial for designing environmentally benign synthetic routes and for the development of compounds with reduced ecological footprints.

properties

IUPAC Name

tert-butyl 4-amino-1-benzyl-2,2-dioxo-2λ6-thia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-18(2,3)26-17(23)21-11-9-19(10-12-21)16(20)14-27(24,25)22(19)13-15-7-5-4-6-8-15/h4-8,14H,9-13,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBVFNCPZQNJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=CS(=O)(=O)N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682153
Record name tert-Butyl 4-amino-1-benzyl-2,2-dioxo-2lambda~6~-thia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate

CAS RN

1255574-63-0
Record name tert-Butyl 4-amino-1-benzyl-2,2-dioxo-2lambda~6~-thia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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